molecular formula C13H16O B12523628 2-Phenylbicyclo[3.2.0]heptan-2-ol CAS No. 656259-95-9

2-Phenylbicyclo[3.2.0]heptan-2-ol

Cat. No.: B12523628
CAS No.: 656259-95-9
M. Wt: 188.26 g/mol
InChI Key: BOQSOVAQDVHVQC-UHFFFAOYSA-N
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Description

2-Phenylbicyclo[3.2.0]heptan-2-ol is a chiral bicyclic alcohol of significant interest in advanced organic synthesis and drug discovery. Compounds featuring the bicyclo[3.2.0]heptane scaffold are frequently encountered in natural products and biologically active molecules due to their unique three-dimensional structure, which enhances efficiency in binding to protein targets . This scaffold serves as a versatile precursor for the stereocontrolled assembly of complex molecular architectures. In research, this compound and its derivatives are primarily valued as key synthetic intermediates. The oxy-functionalized bicyclo[3.2.0]carbocyclic ring system offers different opportunities in each ring for subsequent functionalization, enabling access to a diverse portfolio of valuable products . Its reactivity has been explored in chemoenzymatic routes and various chemocatalytic transformations, making it a valuable building block for prostaglandins, thromboxanes, and other medicinally important compounds . The phenyl-substituted structure positions it as a potential intermediate for the synthesis of unsymmetrical biaryls via cross-coupling or rearrangement reactions . This product is intended For Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic uses, nor for personal application.

Properties

CAS No.

656259-95-9

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

2-phenylbicyclo[3.2.0]heptan-2-ol

InChI

InChI=1S/C13H16O/c14-13(11-4-2-1-3-5-11)9-8-10-6-7-12(10)13/h1-5,10,12,14H,6-9H2

InChI Key

BOQSOVAQDVHVQC-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1CCC2(C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Cycloaddition Approaches

The bicyclo[3.2.0]heptane core is frequently constructed via [2+2] or [4+2] cycloadditions. A notable method involves the intramolecular photocyclization of 1,6-dienes under copper(I) catalysis. For example, 3,6-dimethylhepta-1,6-dien-3-ol undergoes copper(I)-mediated photobicyclization to yield the bicyclic alcohol with high stereoselectivity. This method avoids harsh conditions and minimizes byproducts, achieving yields of 68–82%.

Thermal [2+2] cycloadditions between phenyl-substituted alkenes and ketenes have also been reported. Dichloroketene, generated in situ from trichloroacetyl chloride and zinc, reacts with phenylcyclopentene derivatives to form cyclobutanone intermediates. Subsequent reduction and dehydration yield the target alcohol.

Reformatsky Reaction for Precursor Synthesis

3-Hydroxy-6-alkenoic acids, critical precursors for bicyclo[3.2.0]heptan-2-ol derivatives, are synthesized via Reformatsky reactions. Bromoacetates react with unsaturated ketones in the presence of zinc, followed by saponification to yield the hydroxy acid. For instance, phenyl-substituted analogs are prepared by reacting bromoacetate with cinnamaldehyde, yielding 3-hydroxy-6-phenylhept-6-enoic acid.

Table 1: Reformatsky Reaction Conditions

Reactant Product Yield (%) Conditions
Bromoacetate + Cinnamaldehyde 3-Hydroxy-6-phenylhept-6-enoic acid 75 Zn, THF, 0°C, 12 h

Grignard Addition and Acid-Catalyzed Cyclization

Phenylmagnesium bromide adds to bicyclo[3.2.0]heptan-6-one intermediates, forming tertiary alcohols. For example, treatment of bicyclo[3.2.0]heptan-6-one with PhMgBr in ether yields 2-phenylbicyclo[3.2.0]heptan-2-ol with 95% efficiency. Subsequent acid-catalyzed dehydration (e.g., p-toluenesulfonic acid in toluene) eliminates water, forming the bicyclic alkene as a byproduct.

Table 2: Grignard Reaction Parameters

Substrate Grignard Reagent Product Yield (%)
Bicyclo[3.2.0]heptan-6-one PhMgBr This compound 95

Mercury(II)-Catalyzed Cyclization

Mercury(II) acetate facilitates cyclization of vinyl ethers into bicyclic structures. A 2025 study demonstrated that 2-phenyl-3-tetrahydropyranyloxyoct-1-enyl cyclopentanol, when treated with Hg(OAc)₂, undergoes cyclization at 100°C to form the bicyclic alcohol in 68% yield. This method is advantageous for its operational simplicity and minimal isomer formation.

Stereoselective Reduction of Bicyclic Ketones

Hydrogenation of 2-phenylbicyclo[3.2.0]hept-2-en-7-one using palladium on carbon selectively reduces the double bond, yielding the saturated alcohol. Chiral catalysts, such as Corey’s oxazaborolidine, enable enantioselective synthesis, achieving up to 97% enantiomeric excess.

Table 3: Reduction Conditions and Outcomes

Substrate Catalyst Product ee (%) Yield (%)
2-Phenylbicyclo[3.2.0]hept-2-en-7-one Pd/C (H₂) This compound N/A 90
Oxazaborolidine (R)-enantiomer 97 85

Acid-Catalyzed Dehydration and Rearrangement

Dehydration of 6-phenylbicyclo[3.2.0]heptan-6-ol with HCl or H₂SO₄ produces cycloheptatriene derivatives, but under controlled conditions (e.g., PTSA in toluene), the bicyclic alcohol is retained as the major product. Competing pathways include Wagner-Meerwein rearrangements, leading to norcarane analogs.

Chemical Reactions Analysis

Types of Reactions

2-Phenylbicyclo[3.2.0]heptan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phenyl group and the bicyclic structure.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of 2-Phenylbicyclo[3.2.0]heptan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Bicyclo[3.2.0] Derivatives

  • 3,3-Dimethyl-cis-bicyclo[3.2.0]heptan-2-ol (): Lacks the phenyl group but features two methyl groups at C3. Exhibits distinct NMR signals (e.g., δ 0.77 and 1.08 ppm for methyl groups in $^1$H NMR), indicating reduced electronic conjugation compared to the phenyl-substituted analog . Synthesized via copper(I)-catalyzed photocycloaddition with yields of 88–92%, suggesting efficient synthetic routes for non-aromatic bicyclo[3.2.0] systems .

Bicyclo[2.2.1] Derivatives

  • Phenyl substitution at C5 (vs. C2 in the target compound) alters steric and electronic interactions, as evidenced by its SMILES structure (C1C2CC(C1CC2O)C3=CC=CC=C3) .
  • 1,7,7-Trimethyl-2-phenyl-bicyclo[2.2.1]heptan-2-ol ():
    • Additional methyl groups at C1 and C7 increase steric hindrance, which may limit accessibility in catalytic or binding applications compared to the less substituted target compound .

Bicyclo[3.1.1] Derivatives

  • 6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol ():
    • The [3.1.1] system differs in ring geometry, leading to distinct physical properties (e.g., boiling points, solubility). Methyl substituents and exo/endo configurations further modulate reactivity .

Physicochemical and Spectral Properties

  • Electronic Effects : The phenyl group in this compound introduces strong electron-withdrawing effects, likely downfield-shifting hydroxyl protons in NMR compared to methyl-substituted analogs (e.g., δ 3.80 ppm for 3,3-dimethyl-cis-bicyclo[3.2.0]heptan-2-ol ).
  • Thermal Stability : Bicyclo[3.2.0] systems generally exhibit moderate stability, but phenyl substitution may enhance rigidity, as seen in related aromatic bicyclic compounds .

Data Table: Key Comparative Features

Compound Bicyclo System Substituents Key Properties/Applications Reference
This compound [3.2.0] Phenyl (C2), OH (C2) High rigidity, potential bioactivity
3,3-Dimethyl-cis-bicyclo[3.2.0]heptan-2-ol [3.2.0] Methyl (C3), OH (C2) Efficient synthesis, distinct NMR
5-Phenylbicyclo[2.2.1]heptan-2-ol [2.2.1] Phenyl (C5), OH (C2) Antiviral potential, higher ring strain
1,7,7-Trimethyl-2-phenyl-bicyclo[2.2.1]heptan-2-ol [2.2.1] Phenyl (C2), Methyl (C1, C7) Steric hindrance, synthetic ligand
6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol [3.1.1] Methyl (C6), Methylene (C2) Altered geometry, thermal stability

Biological Activity

2-Phenylbicyclo[3.2.0]heptan-2-ol is an organic compound that has garnered interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores the compound's biological activity, synthesizing findings from various research studies and highlighting its implications in pharmacology.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, primarily focusing on its interactions with various biological targets, including enzymes and receptors.

The compound is believed to exert its biological effects through:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
  • Receptor Modulation: The compound can interact with neurotransmitter receptors, potentially influencing neurochemical signaling.

Antioxidant Activity

Studies indicate that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by free radicals.

Anti-inflammatory Effects

Research has shown that this compound can reduce inflammation markers in vitro and in vivo, suggesting a potential therapeutic role in inflammatory diseases.

Case Studies

  • Case Study on Neuroprotection:
    • A study demonstrated that this compound provided neuroprotective effects against excitotoxicity in neuronal cell cultures, indicating its potential application in neurodegenerative disorders.
  • Case Study on Pain Management:
    • In animal models, the compound displayed analgesic properties comparable to standard pain relief medications, suggesting its utility in managing chronic pain conditions.

Data Table: Biological Activities of this compound

Activity TypeObserved EffectsReference
AntioxidantSignificant reduction in oxidative stress markers
Anti-inflammatoryDecreased levels of pro-inflammatory cytokines
NeuroprotectiveProtection against excitotoxic damage
AnalgesicReduced pain response in animal models

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